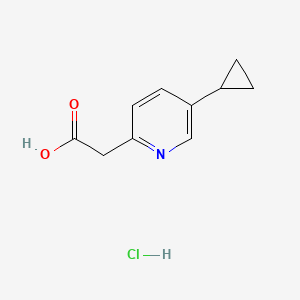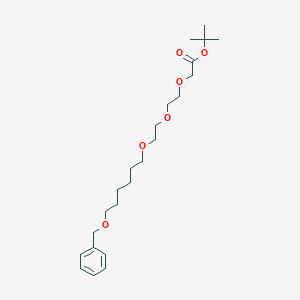
2-(Butylamino)-4-((2-cyanophenyl)amino)-4-oxobutanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Butylamino)-4-((2-cyanophenyl)amino)-4-oxobutanoic acid, also known as BAY 41-2272, is a chemical compound that has been widely studied for its potential therapeutic applications in various diseases. It belongs to the class of compounds known as sGC (soluble guanylate cyclase) stimulators, which have been shown to have beneficial effects in cardiovascular, respiratory, and neurological diseases.
Wissenschaftliche Forschungsanwendungen
Molecular Docking and Structural Studies
Spectroscopic and structural investigations of compounds similar to 2-(Butylamino)-4-((2-cyanophenyl)amino)-4-oxobutanoic acid, including derivatives of butanoic acid, reveal significant insights. Studies conducted using experimental and theoretical approaches, such as FT-IR, FT-Raman spectra, and DFT calculations, highlight the vibrational bands and molecular stability. These compounds' reactivity and potential as nonlinear optical materials are elucidated through natural bond orbital analysis, demonstrating their importance in material science and optical applications. Additionally, Auto-dock studies underline the biological activities of these compounds, indicating their relevance in pharmacological research (Vanasundari et al., 2018).
Biosynthesis Pathways in Cyanobacteria
Research into the biosynthesis of neurotoxins such as 3-N-methyl-2,3-diaminopropanoic acid and 2,4-diaminobutanoic acid in cyanobacteria provides insight into the metabolic pathways of diaminomonocarboxylic acids. These amino acids, widely distributed in cyanobacterial species, have been identified for their neurotoxic properties. Understanding their biosynthetic pathways in cyanobacteria could contribute to the development of strategies to mitigate their impact on environmental and public health (Nunn & Codd, 2017).
Antimicrobial and Analgesic Properties
The synthesis and evaluation of 4-aryl-2-tert-butylamino-4-oxo-2-butenoic acids demonstrate their moderate antimicrobial and analgesic activities. This class of compounds, developed through the interaction of aroylpyruvic acids with tert-butylamine, highlights the potential of this compound derivatives in developing new therapeutic agents (Koz’minykh et al., 2004).
ELISA Development for Pesticide Analysis
The development of a sensitive ELISA for the analysis of fenthion in fruit samples, using haptens related to this compound, showcases the application of such compounds in improving food safety. The synthesis of these haptens and their use in creating an effective ELISA demonstrates the role of these compounds in analytical chemistry, particularly in detecting pesticide residues in agricultural products (Zhang et al., 2008).
Eigenschaften
IUPAC Name |
2-(butylamino)-4-(2-cyanoanilino)-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O3/c1-2-3-8-17-13(15(20)21)9-14(19)18-12-7-5-4-6-11(12)10-16/h4-7,13,17H,2-3,8-9H2,1H3,(H,18,19)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPKPSDJIJABOPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(CC(=O)NC1=CC=CC=C1C#N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-ethyl-N-(3-methylphenyl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2676884.png)
![3-[1-(3-Methyl-1,2,4-thiadiazol-5-yl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one](/img/structure/B2676885.png)
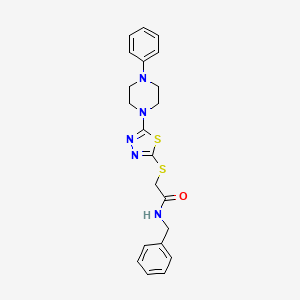
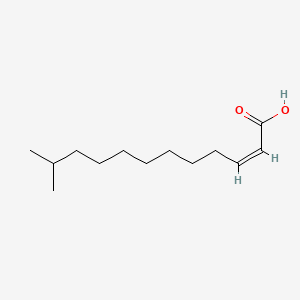
![4-methoxy-N-(4-(2-((4-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)benzamide](/img/structure/B2676891.png)
![2-((Imidazo[2,1-b]thiazol-6-ylmethyl)thio)benzo[d]oxazole hydrobromide](/img/structure/B2676895.png)
![6-Bromo-3-(methoxycarbonyl)-2-methylbenzo[b]furan-5-yl 4-chlorobenzoate](/img/structure/B2676896.png)
![Methyl 5-[(4-cyanophenoxy)methyl]-2-furoate](/img/structure/B2676897.png)

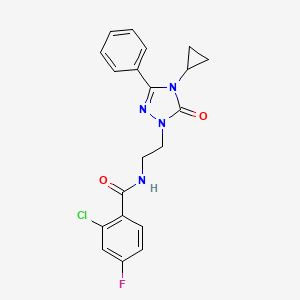
![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N-butyl-N-methylsulfamoyl)benzamide](/img/structure/B2676901.png)
